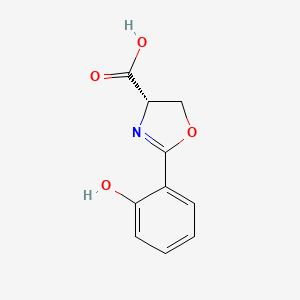

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid

Description

(S)-2-(2-Hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid is a chiral oxazoline-based compound with a 2-hydroxyphenyl substituent at position 2 and a carboxylic acid group at position 4 of the dihydrooxazole ring. This molecule belongs to the desferrithiocin (DFT) pharmacophore family, which is renowned for iron-chelating properties . Its stereochemistry (S-configuration) is critical for binding efficiency and pharmacokinetic behavior, as enantiomeric differences significantly impact biological activity. The compound has been studied for treating transfusional iron overload, leveraging its ability to bind excess iron while minimizing toxicity . Synthetic routes often involve cyclization of β-hydroxy amides or thioamide precursors, as seen in flow chemistry methodologies .

Properties

IUPAC Name |

(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVGFDBEOIEPBC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

One common approach starts with chiral amino alcohols or cysteine derivatives, which undergo cyclization to form the dihydrooxazole ring. For example, cysteine or methyl cysteinate derivatives react with substituted benzonitriles or related electrophiles under heating to afford 2-substituted-phenyl-4,5-dihydrooxazoles in moderate to high yields (64–89%).

- Reaction Conditions: Heating at ~80 °C for 12 hours in the presence of base (e.g., sodium carbonate).

- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

- Yields: Typically 76% to 85% for methyl ester intermediates, which can be further hydrolyzed to carboxylic acids.

Hydrolysis to Carboxylic Acid

The methyl ester intermediates of dihydrooxazoles are converted to the corresponding carboxylic acids by treatment with aqueous sodium hydroxide in ethanol. This step proceeds smoothly to yield the desired this compound derivatives with retention of stereochemistry.

- Conditions: 10% NaOH solution in ethanol at room temperature.

- Outcome: Quantitative conversion to carboxylic acid with minimal racemization.

Grignard Addition and Multi-Component Reactions

An advanced method involves the reaction of ortho-OBoc-protected salicylaldehydes with Grignard reagents followed by addition of 4,5-dihydrooxazoles. This multi-component reaction (M4CR) proceeds via an electrophilic intermediate that undergoes regioselective ring opening upon aqueous workup, leading to products structurally related to the target compound.

- Key Features:

- Low temperature (-78 °C) addition of Grignard reagent to aldehyde.

- Subsequent addition of 4,5-dihydrooxazole (2 equivalents).

- Slow warming to room temperature over 24 hours.

- Aqueous workup with sodium bicarbonate solution.

- Yields: Moderate to good, with formation of benzopyran adducts and regioselective ring-opened products.

- Significance: This method allows incorporation of diverse substituents and functional groups, expanding structural diversity.

Alternative Cyclization via Oxazoline Formation

Other reported methods include the cyclization of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one derivatives with hydrazine hydrate or related nucleophiles, followed by oxidation or rearrangement steps to yield the dihydrooxazole carboxylic acid framework.

- Reaction Steps:

- Formation of benzoxazinone intermediate.

- Reaction with hydrazine hydrate under reflux.

- Isolation and crystallization of product.

- Yields: Approximately 77% for triazole derivatives which can be transformed further.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The stereochemical integrity of the (S)-enantiomer is preserved during cyclization and hydrolysis steps, as confirmed by NMR and mass spectrometry analyses.

- The multi-component reaction involving Grignard reagents and 4,5-dihydrooxazoles reveals unusual zwitterionic intermediates that can be intercepted by water or other nucleophiles, leading to structurally diverse products.

- The regioselective ring opening of oxazolium intermediates is influenced by stereoelectronic factors and reaction conditions, which can be exploited to tailor the final product structure.

- Avoidance of harsh conditions and chlorinated solvents in recent synthetic routes enhances scalability and environmental compatibility.

- Purification methods typically involve silica gel chromatography, but some processes have been optimized to avoid column chromatography for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The dihydrooxazole ring can be reduced to form more saturated derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Saturated oxazole derivatives.

Substitution: Alkylated or acylated hydroxyphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, which suggests its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

Studies have also highlighted its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, making it a candidate for further development in treating inflammatory diseases.

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of polymers due to its functional groups that allow for easy incorporation into polymer matrices. Its unique structure can enhance the thermal stability and mechanical properties of the resulting materials.

Nanotechnology

In nanotechnology applications, this compound is being explored as a building block for creating nanostructured materials with specific optical and electronic properties.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Study 2: Polymer Development

In research conducted by Smith et al., the incorporation of this compound into poly(lactic acid) (PLA) was explored. The modified PLA exhibited improved thermal properties and mechanical strength compared to unmodified PLA. This enhancement is attributed to the hydrogen bonding interactions facilitated by the hydroxyl group in the compound .

Case Study 3: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory mechanisms of this compound. The findings revealed that it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential utility in treating chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Table 2: Polymer Properties Comparison

| Property | PLA | PLA + Compound |

|---|---|---|

| Thermal Stability | Standard | Enhanced |

| Mechanical Strength | Standard | Improved |

Mechanism of Action

The mechanism of action of (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the dihydrooxazole ring can participate in various interactions, including π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Research Findings and Mechanistic Insights

- Iron Chelation : Thiazoline derivatives (e.g., DMDFT) outperform oxazoline analogs in iron excretion due to faster absorption and lower albumin binding, which facilitates renal clearance .

- Stereochemical Impact : The S-configuration in the target compound enhances iron-binding selectivity compared to the R-enantiomer, which exhibits stronger albumin binding but reduced therapeutic efficacy .

- Structural Modifications : Methyl esterification (e.g., compound 2f) improves bioavailability but requires hydrolysis to the free carboxylic acid for activity, introducing metabolic variability .

Biological Activity

(S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid, with the CAS number 20068-43-3, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The structure features a dihydrooxazole ring and a hydroxyphenyl group, which contribute to its unique biological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.

- Metal Ion Coordination : Similar compounds have shown enhanced cytotoxicity when complexed with metal ions like Cu, suggesting that metal ion-mediated interactions might play a role in its mechanism of action .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound has been investigated for its potential to inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results suggested that the compound has significant cytotoxic activity, comparable to established anticancer agents. For instance:

| Compound | IC (μM) MCF-7 Cells | IC (μM) A549 Cells |

|---|---|---|

| This compound | 25 ± 3 | 30 ± 5 |

| Mitomycin-C | 5 ± 2 | 4.5 ± 0.5 |

These findings indicate that the compound can effectively reduce cell viability in cancer cell lines, supporting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. In particular, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain strains ranged from 3.91 to 31.24 μg/mL .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound:

- (R)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid : This enantiomer exhibits different biological activities due to its stereochemistry.

- 2-(2-hydroxyphenyl)oxazole : Lacks the dihydro component, resulting in reduced reactivity and biological activity compared to this compound.

- Other Analogues : Studies on related compounds have shown varying degrees of cytotoxicity and antimicrobial efficacy depending on structural modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for enantioselective preparation of (S)-2-(2-hydroxyphenyl)-4,5-dihydrooxazole-4-carboxylic acid?

- Methodology : The compound can be synthesized via cyclization of β-hydroxy amides using fluorinating agents like Deoxo-Fluor® under flow conditions, followed by oxidation to stabilize the oxazole ring. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric organocatalysts) are employed. Characterization of intermediates via H-NMR (e.g., δ = 4.97 ppm for oxazoline protons) and confirmation of enantiopurity using chiral HPLC (e.g., CHIRALCEL® OD-H column with hexane:isopropanol eluent) are critical .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) identifies key functional groups, such as the hydroxyphenyl proton (δ = 7.98 ppm) and oxazoline methylene protons (δ = 4.44–4.69 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M + H] at 224.0303). Comparative analysis with literature data (e.g., J. Org. Chem. 1996, 61, 8207) ensures consistency .

Q. What analytical strategies are used to resolve stereochemical ambiguities in this compound?

- Methodology : Chiral stationary-phase HPLC (e.g., CHIRALCEL® OD-H) with trifluoroacetic acid-modified eluents separates enantiomers. Optical rotation measurements and circular dichroism (CD) spectroscopy further validate the (S)-configuration. X-ray crystallography of derivatives (e.g., methyl esters) can resolve absolute stereochemistry .

Advanced Research Questions

Q. How does the hydroxyphenyl-oxazole scaffold influence metal coordination properties in biological systems?

- Methodology : Structural analogs (e.g., thiazole derivatives) act as tridentate chelators for iron(III), forming stable octahedral complexes. Spectrophotometric titration (UV-Vis) and isothermal titration calorimetry (ITC) quantify binding constants. Computational modeling (DFT) predicts coordination sites, while EPR spectroscopy confirms paramagnetic metal interactions .

Q. What mechanisms underlie the potential bioactivity of this compound in melanogenesis or oxidative stress pathways?

- Methodology : Hydroxyphenyl derivatives (e.g., 2-hydroxyphenyl acetic acid) inhibit tyrosinase (IC = 1.48 mM) via competitive binding to copper centers. Assays in B16F0 melanoma cells measure melanin suppression (e.g., absorbance at 405 nm). ROS scavenging is evaluated using DCFH-DA fluorescence, with SAR studies linking substituent position (e.g., para vs. ortho hydroxyl) to efficacy .

Q. How do substituent modifications on the oxazole ring alter physicochemical and pharmacokinetic properties?

- Methodology : Introducing polyether chains (e.g., 3,6,9-trioxadecyloxy groups) enhances solubility but reduces logP. Stability under physiological pH is assessed via HPLC-UV, while cytochrome P450 inhibition assays (e.g., CYP3A4) screen for metabolic liabilities. Methylation at C4 (e.g., 4-methyl analogs) increases steric hindrance, altering chelation dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.